3-(Thiophen-2-yl)-4,5-dihydroisoxazole-5-carbohydrazide
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Overview
Description
3-(Thiophen-2-yl)-4,5-dihydroisoxazole-5-carbohydrazide is a heterocyclic compound that contains a thiophene ring and an isoxazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Mechanism of Action
Target of Action
Thiophene derivatives have been known to exhibit a variety of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties . Therefore, it’s plausible that 3-(Thiophen-2-yl)-4,5-dihydroisoxazole-5-carbohydrazide may interact with a range of biological targets.
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact biological targets of this compound.
Biochemical Pathways
Thiophene derivatives have been known to interact with various biochemical pathways, leading to a range of downstream effects . The specific pathways and downstream effects would depend on the exact biological targets of this compound.
Pharmacokinetics
A study on thiophene-based n-phenyl pyrazoline derivatives showed that these compounds had good pharmacokinetic properties . Therefore, it’s plausible that this compound may also have favorable ADME properties, impacting its bioavailability.
Result of Action
Based on the known biological activities of thiophene derivatives, it’s plausible that this compound may have a range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)-4,5-dihydroisoxazole-5-carbohydrazide typically involves the cyclization of appropriate precursors.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-yl)-4,5-dihydroisoxazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines derived from the isoxazole ring.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
3-(Thiophen-2-yl)-4,5-dihydroisoxazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxaldehyde and thiophene-2-carboxylic acid.
Isoxazole derivatives: Compounds such as 3,5-dimethylisoxazole and 4,5-dihydroisoxazole.
Uniqueness
3-(Thiophen-2-yl)-4,5-dihydroisoxazole-5-carbohydrazide is unique due to its combined thiophene and isoxazole rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to compounds with only one of these rings .
Properties
IUPAC Name |
3-thiophen-2-yl-4,5-dihydro-1,2-oxazole-5-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c9-10-8(12)6-4-5(11-13-6)7-2-1-3-14-7/h1-3,6H,4,9H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKXLBGYKKNIBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=CS2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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